molecular formula C28H33N3O4S B13851951 (R)-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide

(R)-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide

Cat. No.: B13851951
M. Wt: 507.6 g/mol
InChI Key: CBICPLYVLNSDTG-JOCHJYFZSA-N
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Description

®-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalen-2-ylsulfonyl group, a piperidin-3-yl moiety, and an oxalamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the Piperidin-3-yl Intermediate: This step involves the reaction of piperidine with a suitable sulfonyl chloride to introduce the naphthalen-2-ylsulfonyl group.

    Coupling with Butyl Chain: The piperidin-3-yl intermediate is then coupled with a butyl chain using a suitable coupling reagent.

    Oxalamide Formation: The final step involves the reaction of the coupled intermediate with oxalyl chloride and p-toluidine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

®-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

®-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-ylsulfonyl Derivatives: Compounds with similar naphthalen-2-ylsulfonyl groups.

    Piperidin-3-yl Derivatives: Molecules containing the piperidin-3-yl moiety.

    Oxalamide Derivatives: Compounds featuring the oxalamide linkage.

Uniqueness

®-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C28H33N3O4S

Molecular Weight

507.6 g/mol

IUPAC Name

N'-(4-methylphenyl)-N-[4-[(3R)-1-naphthalen-2-ylsulfonylpiperidin-3-yl]butyl]oxamide

InChI

InChI=1S/C28H33N3O4S/c1-21-11-14-25(15-12-21)30-28(33)27(32)29-17-5-4-7-22-8-6-18-31(20-22)36(34,35)26-16-13-23-9-2-3-10-24(23)19-26/h2-3,9-16,19,22H,4-8,17-18,20H2,1H3,(H,29,32)(H,30,33)/t22-/m1/s1

InChI Key

CBICPLYVLNSDTG-JOCHJYFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCCC[C@@H]2CCCN(C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCCCC2CCCN(C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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